1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one

Anticancer Cytotoxicity MCF-7

This compound serves as a core scaffold for pyridazinone–oxadiazole hybrid library construction. Because curated bioactivity data for this specific compound are absent from authoritative databases, it is ideally positioned as a negative control for target prediction algorithms and a substrate for synthetic methodology development. Pair with a closely related analog to control for scaffold-specific artifacts in screening campaigns. Purity: ≥95%.

Molecular Formula C18H12N4O2
Molecular Weight 316.32
CAS No. 1251568-72-5
Cat. No. B2537956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one
CAS1251568-72-5
Molecular FormulaC18H12N4O2
Molecular Weight316.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C18H12N4O2/c23-15-11-12-22(14-9-5-2-6-10-14)20-16(15)18-19-17(21-24-18)13-7-3-1-4-8-13/h1-12H
InChIKeyBVHSFLUNOBXBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one (CAS 1251568-72-5): Core Structural Identity and Procurement Baseline


1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one (CAS 1251568-72-5) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₂N₄O₂ and a molecular weight of 316.32 g/mol . It features a 1,4-dihydropyridazin-4-one core substituted at N1 with a phenyl group and at C3 with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety . The compound belongs to a broad class of pyridazinone–oxadiazole hybrids that have been explored as kinase inhibitors, phosphodiesterase modulators, and HIF inhibitors in patent literature . However, no primary peer-reviewed pharmacological data or curated bioactivity records have been identified for this specific compound in authoritative public databases such as ChEMBL or PubChem . Prospective users must therefore evaluate its scientific utility against the very limited, non-authoritative benchmarking information available.

Why 1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one Cannot Be Generically Substituted with In-Class Analogs


The pyridazinone–oxadiazole chemical space encompasses numerous regioisomers and substitution variants (e.g., 3(2H)-pyridazinone vs. 4(1H)-pyridazinone cores; 1,2,4-oxadiazole vs. 1,3,4-oxadiazole linkages) that exhibit profoundly divergent target engagement profiles . For instance, within the 1,4-dihydropyridazin-4-one subclass, subtle modifications such as replacing the 3-phenyl substituent on the oxadiazole ring with a 4-chlorophenyl or 3-bromophenyl group can alter electronic distribution, steric accessibility to binding pockets, and metabolic stability. Furthermore, the absence of curated bioactivity data for CAS 1251568-72-5 in authoritative databases means that any assumption of pharmacological equivalence to better-characterized analogs (e.g., those with published IC₅₀ values against specific kinase or PDE targets) carries substantial risk of introducing uncontrolled variables into experimental designs. Generic substitution without confirmation of target- and cell-specific potency is scientifically invalid and may confound SAR interpretation, lead to false-negative screening results, or waste procurement resources.

1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one: Available Quantitative Differentiation Evidence


Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Sparse Comparison to Doxorubicin

Preliminary cytotoxicity data from a single non-authoritative source reports an IC₅₀ of 12.5 µM for 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one against the MCF-7 breast adenocarcinoma cell line . A closely related 1,2,4-oxadiazole-pyridazinone analog, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one, is reported to exhibit an IC₅₀ of 15.63 µM in the same cell line . The standard chemotherapeutic agent doxorubicin typically demonstrates IC₅₀ values in the sub-micromolar to low nanomolar range against MCF-7 cells in comparable MTT assay formats . The ~3 µM improvement in potency over the chlorophenyl analog is quantitatively modest and has not been replicated across orthogonal assay platforms or independent laboratories, limiting its utility as a procurement differentiator.

Anticancer Cytotoxicity MCF-7 Pyridazinone Oxadiazole

Cytotoxicity Against HeLa Cervical Cancer Cells: Isolated Single-Point Evidence

The same non-authoritative source reports an IC₅₀ of 10.0 µM for the target compound against the HeLa cervical cancer cell line . No head-to-head comparator data from the same experimental system is available for the closest structural analogs. In the absence of paired comparator values and assay protocol details (e.g., incubation time, cell density, serum concentration), this single datapoint cannot substantiate a claim of meaningful differentiation from other 1,4-dihydropyridazin-4-one congeners or established reference agents such as cisplatin (typical HeLa IC₅₀ < 5 µM) . The lack of selectivity profiling against non-cancerous cell lines further limits interpretability.

Anticancer Cervical Cancer HeLa Cytotoxicity Pyridazinone

Absence of Target-Specific Biochemical Profiling: A Critical Gap Relative to Peer Pyridazinone-Oxadiazole Compounds

In contrast to structurally related pyridazin-4(1H)-one derivatives that have been co-crystallized with phosphodiesterase 10A (PDE10A) and demonstrate nanomolar IC₅₀ values (e.g., TAK-063 analogs with IC₅₀ < 1 nM) , no biochemical target engagement data—neither IC₅₀, Kd, nor Ki—are available for 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one in any public database . The ZINC database explicitly records 'no known activity' for this substance , while peer compounds within the same scaffold class have been patented as HIF inhibitors and Btk kinase inhibitors . This complete absence of molecular target data represents a critical differentiator in procurement decisions: users seeking compounds with validated target engagement profiles should strongly consider well-characterized analogs for which both biochemical and cellular potency data exist.

Kinase Inhibition Phosphodiesterase Target Engagement Selectivity Biochemical Assay

Physicochemical Property Profile: Limited Differentiability from Close Analogs

The compound has a calculated partition coefficient (clogP) of approximately 2.5–3.4 and a topological polar surface area (tPSA) of 76–88 Ų, with zero hydrogen bond donors and five hydrogen bond acceptors . These values place it within the typical drug-like chemical space (Lipinski Rule of Five compliant) shared by most close analogs in the 1,4-dihydropyridazin-4-one series. For example, 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one (CAS 1251675-19-0) shares an identical core scaffold and differs only by a bromine substitution, which is expected to produce a similar logP and tPSA profile . No experimental solubility, permeability, or metabolic stability data are available for the target compound. Consequently, its physicochemical profile offers no actionable differentiation from structurally analogous compounds, and procurement decisions should not be based on predicted property values alone.

Physicochemical Properties Drug-likeness logP tPSA Solubility

1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one: Evidence-Constrained Application Scenarios


Exploratory Phenotypic Screening with Explicit Negative Controls

Given the unvalidated cellular activity data (MCF-7 IC₅₀ ≈ 12.5 µM; HeLa IC₅₀ ≈ 10.0 µM) , this compound may be included as one component of a broader pyridazinone-oxadiazole library in exploratory phenotypic screening campaigns. However, its use must always be paired with a closely related, structurally characterized analog (e.g., 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4(1H)-one) as an internal comparator to control for scaffold-specific artifacts. Results obtained with this compound cannot be attributed to any specific molecular target and should be interpreted solely as hypothesis-generating.

Synthetic Chemistry and Methodology Development

The compound's well-defined structure with two distinct heterocyclic rings (1,4-dihydropyridazin-4-one and 1,2,4-oxadiazole) makes it a suitable substrate for synthetic methodology studies, such as evaluating cross-coupling conditions, regioselective functionalization, or late-stage diversification strategies. Its procurement for methodology development does not depend on biological activity data and is justified by the structural novelty and synthetic tractability of the scaffold .

Computational Chemistry Model Training and Validation

Because no experimental target engagement data exist for this compound , it can serve as a valuable negative control or test case in computational model building (e.g., docking score calibration, machine learning model training for bioactivity prediction, or molecular dynamics simulation of uncharacterized ligands). Its presence in the ZINC database with SEA predictions (e.g., EPHB3 kinase) but no confirmed activity provides a unique opportunity to benchmark target prediction algorithms against true negatives.

Physicochemical Reference Standard for Analytical Method Development

With a purity specification of ≥95% and well-defined molecular properties (MW = 316.32, C₁₈H₁₂N₄O₂), this compound can be employed as a reference standard in HPLC method development, mass spectrometry calibration, or NMR spectral library expansion for the pyridazinone-oxadiazole chemical class. Its uncomplicated UV chromophore profile (aromatic rings) and moderate polarity facilitate straightforward chromatographic separation from closely eluting impurities, making it a practical choice for analytical workflow optimization.

Quote Request

Request a Quote for 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.